Pantoprazole impurity 3 and 4
Description
Pantoprazole, a proton pump inhibitor (PPI), is prone to degradation and synthesis-related impurities. Among these, Impurity 3 (CAS: 957470-58-5, C₂₄H₂₄F₂N₄O₅S, MW: 518.54) and Impurity 4 (C₂₄H₂₄F₂N₄O₅S, MW: 518.54) are structurally related but distinct compounds.
Properties
Molecular Formula |
C48H48F4N8O10S2 |
|---|---|
Molecular Weight |
1037.1 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazole;6-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazole |
InChI |
InChI=1S/2C24H24F2N4O5S/c1-31-19-7-9-27-16(21(19)33-3)12-30-18-6-5-14(35-23(25)26)11-15(18)29-24(30)36-13-17-22(34-4)20(32-2)8-10-28-17;1-31-19-7-9-27-16(21(19)33-3)12-30-18-11-14(35-23(25)26)5-6-15(18)29-24(30)36-13-17-22(34-4)20(32-2)8-10-28-17/h2*5-11,23H,12-13H2,1-4H3 |
InChI Key |
UMNTZMQCMBALAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2SCC4=NC=CC(=C4OC)OC)OC.COC1=C(C(=NC=C1)CN2C3=C(C=CC(=C3)OC(F)F)N=C2SCC4=NC=CC(=C4OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pantoprazole Impurities
Key Observations :
Analytical Detection and Stability
HPLC Retention Times and Methods:
Stability Notes:
Regulatory and Pharmacopeial Limits
The United States Pharmacopeia (USP) specifies limits for impurities in pantoprazole sodium:
| Impurity | USP Limit (%) |
|---|---|
| Related Compound A (Sulfone) | ≤0.20 |
| Related Compound B (Sulfide) | ≤0.15 |
| Related Compound E (Dimer) | ≤0.10 |
| Impurities 3 and 4 | Not listed in current monographs |
Implications :
- The absence of Impurities 3 and 4 in pharmacopeial guidelines suggests they are either controlled via process optimization or require updated regulatory scrutiny .
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